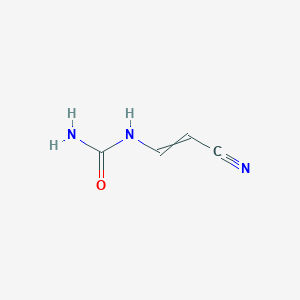
N-(2-Cyanoethenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanoethenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyano group attached to an ethenyl moiety, which is further connected to a urea group
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Cyanoethenyl)urea can be synthesized through a variety of methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This reaction can be carried out in the presence of phosgene, although this method is less environmentally friendly.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing simple filtration or routine extraction procedures to isolate the product . The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings.
化学反応の分析
Types of Reactions
N-(2-Cyanoethenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine diacetate, ammonia, and various catalysts such as palladium and indium triflate . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted ureas, carbamates, and thiocarbamates . These products have diverse applications in different fields.
科学的研究の応用
N-(2-Cyanoethenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other chemical compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Cyanoethenyl)urea involves its interaction with various molecular targets and pathways. It exerts its effects by inducing specific chemical reactions, such as nucleophilic addition and substitution . The cyano group plays a crucial role in these reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
N-(2-Cyanoethenyl)urea can be compared with other similar compounds, such as:
N-Substituted Ureas: These compounds have similar structures but different substituents on the nitrogen atom.
Carbamates: These compounds have a similar functional group but differ in their overall structure and reactivity.
Thioureas: These compounds contain sulfur instead of oxygen in the urea group, leading to different chemical properties.
特性
CAS番号 |
61042-97-5 |
|---|---|
分子式 |
C4H5N3O |
分子量 |
111.10 g/mol |
IUPAC名 |
2-cyanoethenylurea |
InChI |
InChI=1S/C4H5N3O/c5-2-1-3-7-4(6)8/h1,3H,(H3,6,7,8) |
InChIキー |
OLIYIIXYQZZNPW-UHFFFAOYSA-N |
正規SMILES |
C(=CNC(=O)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)
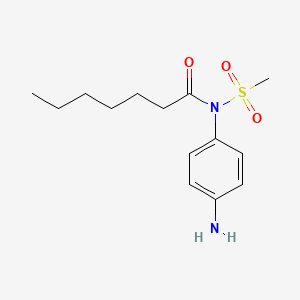
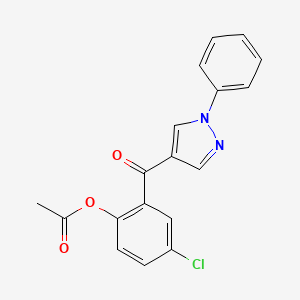
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)

![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
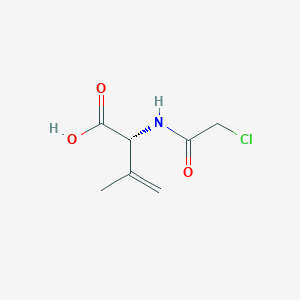
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)

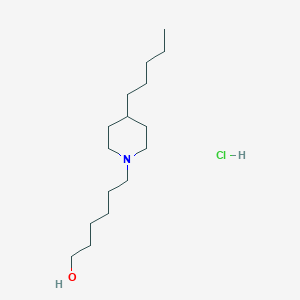


methanone](/img/structure/B14588278.png)
